An In-depth Technical Guide to 2-Methylhex-2-enoyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 2-Methylhex-2-enoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylhex-2-enoyl-Coenzyme A (CoA) is a modified fatty acyl-CoA molecule with a methyl group at the second position of the hexenoyl chain. While its direct biological roles and enzymatic interactions are not extensively documented in publicly available literature, its structural similarity to key intermediates in fatty acid metabolism suggests a potential role in cellular lipid pathways. This guide provides a comprehensive overview of the known structural and chemical properties of 2-Methylhex-2-enoyl-CoA, drawing comparisons with its unmethylated analogue, (2E)-Hexenoyl-CoA, to infer its likely biological context. This document also outlines a theoretical framework for its involvement in metabolic pathways and provides a logical workflow for its further investigation.
Chemical Structure and Properties
2-Methylhex-2-enoyl-CoA is a complex molecule comprising a 2-methylhex-2-enoic acid moiety linked to Coenzyme A via a thioester bond.
Chemical Structure
The definitive chemical structure of 2-Methylhex-2-enoyl-CoA can be represented by its SMILES and InChI identifiers. A 2D structural representation of its deprotonated form, 2-methylhexenoyl-CoA(4-), is available in public databases.[1]
Molecular Formula: C₂₈H₄₆N₇O₁₇P₃S[2]
SMILES: CCC/C=C(\C)/C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O[2]
InChI: InChI=1S/C28H46N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/b16-7+/t17-,20-,21-,22+,26-/m1/s1[2]
** IUPAC Name:** S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylhex-2-enethioate[2]
Chemical Properties
| Property | Value | Source |
| Molecular Weight | 877.18835 Da (Monoisotopic) | [2] |
| Molecular Formula | C₂₈H₄₆N₇O₁₇P₃S | [2] |
| XlogP (predicted) | -3.5 | [2] |
Biological Context and Potential Signaling Pathways
While specific signaling pathways involving 2-Methylhex-2-enoyl-CoA are not explicitly detailed in the literature, its structural similarity to (2E)-Hexenoyl-CoA, a known intermediate in fatty acid metabolism, allows for informed postulation of its biological relevance.[3] (2E)-Hexenoyl-CoA is a substrate for several enzymes, including enoyl-CoA hydratase and enoyl-CoA reductase, which are integral to fatty acid β-oxidation and synthesis, respectively.
The introduction of a methyl group at the C2 position, as seen in 2-Methylhex-2-enoyl-CoA, likely modulates its interaction with these enzymes. This modification could potentially alter the rate of metabolism or inhibit certain enzymatic steps, thereby influencing lipid homeostasis.
Below is a diagram illustrating the potential metabolic fate of 2-Methylhex-2-enoyl-CoA based on known fatty acid metabolism pathways.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 2-Methylhex-2-enoyl-CoA are not explicitly available in the reviewed literature. However, established methods for the synthesis and analysis of other acyl-CoA esters can be adapted.
Proposed Synthesis Workflow
A plausible synthetic route would involve the activation of 2-methylhex-2-enoic acid to its corresponding acyl chloride or other activated form, followed by reaction with Coenzyme A.
Analytical Methods
Standard analytical techniques for the characterization of acyl-CoA esters would be applicable to 2-Methylhex-2-enoyl-CoA.
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High-Performance Liquid Chromatography (HPLC): For purification and quantification. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.
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Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation. Electrospray ionization (ESI) in positive or negative mode would be suitable for this molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation. ¹H and ¹³C NMR would provide information on the chemical environment of the protons and carbons in the molecule.
Future Research Directions
The current understanding of 2-Methylhex-2-enoyl-CoA is limited. Future research should focus on:
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Chemical Synthesis and Characterization: Development of a robust synthetic protocol and thorough characterization of its physicochemical properties.
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Enzymatic Assays: Investigating the interaction of 2-Methylhex-2-enoyl-CoA with key enzymes of fatty acid metabolism to determine if it acts as a substrate, inhibitor, or modulator.
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Cellular Studies: Introducing 2-Methylhex-2-enoyl-CoA or its precursors to cell cultures to study its effects on lipid metabolism and related signaling pathways.
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Metabolomic Analysis: Searching for the presence of endogenous 2-Methylhex-2-enoyl-CoA in various biological samples to ascertain its natural occurrence.
Conclusion
2-Methylhex-2-enoyl-CoA remains a molecule of theoretical interest within the field of lipid metabolism. While its precise biological functions are yet to be elucidated, its structure suggests a potential role as a modulator of fatty acid pathways. The synthesis and experimental investigation of this compound will be crucial in uncovering its significance in cellular physiology and its potential as a target for therapeutic intervention in metabolic diseases. The information and proposed experimental frameworks provided in this guide offer a foundation for researchers to embark on the exploration of this intriguing molecule.
